molecular formula C24H19FO5 B2494339 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one CAS No. 637751-68-9

3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one

Cat. No.: B2494339
CAS No.: 637751-68-9
M. Wt: 406.409
InChI Key: ZBVOHACOAXALEO-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 2-ethoxyphenoxy group at position 3 and a 4-fluorobenzyloxy group at position 5. This compound belongs to the chromone family, known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, compounds with fluorinated benzyloxy groups (e.g., 7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one) exhibit enhanced cytotoxic effects in cancer cell lines, indicating the importance of fluorinated substituents in modulating bioactivity .

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO5/c1-2-27-20-5-3-4-6-21(20)30-23-15-29-22-13-18(11-12-19(22)24(23)26)28-14-16-7-9-17(25)10-8-16/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVOHACOAXALEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-ethoxyphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 2-ethoxyphenol.

    Attachment of the 4-fluorobenzyl group: This can be done through an etherification reaction using 4-fluorobenzyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is being explored for its potential use in drug development, particularly for the treatment of diseases like cancer and inflammatory disorders.

    Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Biological Activity/Notes Reference
3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one 3: 2-ethoxyphenoxy; 7: 4-fluorobenzyloxy C24H19FO5 406.41 Hypothesized antimicrobial/anticancer N/A
7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one 3: 2-methoxyphenyl; 7: 2-fluorobenzyloxy C23H17FO4 376.38 Not reported; structural analog
3-(4-Methoxyphenoxy)-7-[(2-methylallyl)oxy]-4H-chromen-4-one 3: 4-methoxyphenoxy; 7: 2-methylallyloxy C20H18O5 338.36 No explicit bioactivity reported
7-((4-Methoxybenzyl)oxy)-3-(2-methoxyphenyl)-4H-chromen-4-one 3: 2-methoxyphenyl; 7: 4-methoxybenzyloxy C24H20O5 388.42 Synthetic intermediate
7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one 7: triazole-linked 4-fluorobenzyl C19H14FN3O3 363.34 Cytotoxic (IC50: 11.18–14.37 μM in cancer lines)

Position 3 Substituents

  • Ethoxyphenoxy vs. For instance, 3-(4-methoxyphenoxy) analogs are common intermediates but lack detailed bioactivity data .
  • Phenyl vs. Phenoxy: Substitution with phenoxy (as in the target compound) instead of phenyl (e.g., 3-(4-methoxyphenyl)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one) could alter electronic effects, influencing binding to biological targets.

Position 7 Substituents

  • 4-Fluorobenzyloxy: Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability. For example, 4-fluorobenzyl-linked triazole derivatives show significant cytotoxicity in hepatoma and colon carcinoma cells .
  • 2-Fluorobenzyloxy : describes a compound with 2-fluorobenzyloxy, but its bioactivity remains uncharacterized, suggesting positional isomerism impacts activity.

Physicochemical Properties

  • Molecular Weight : The target compound (406.41 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol).
  • Lipophilicity : Predicted LogP values for analogs (e.g., 1.288 for 7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one) suggest moderate hydrophobicity, favoring oral absorption .

Biological Activity

3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in the fields of oncology and neuroprotection.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}F1_{1}O4_{4}
  • Molecular Weight : 320.34 g/mol
  • IUPAC Name : 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-chromen-4-one

This compound features a chromenone backbone with ethoxy and fluorobenzyl substituents, which contribute to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Table 1: Summary of Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction via caspase activation
A549 (Lung)15.0Inhibition of Bcl-2 expression

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise as a neuroprotective agent. Studies suggest that it may protect neurons from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to exert its effects by inhibiting pro-inflammatory cytokines and enhancing antioxidant defenses.

Table 2: Neuroprotective Activity Summary

ModelConcentration (µM)Observed Effect
SH-SY5Y Neurons5 - 20Reduced oxidative stress markers
LPS-Stimulated Microglia10 - 50Decreased IL-6 and TNF-alpha levels

Other Biological Activities

Preliminary studies have also indicated potential antibacterial and antifungal activities. The compound was effective against several strains of bacteria and fungi, suggesting broader pharmacological applications.

Case Study: Anticancer Efficacy in Vivo

A recent study evaluated the anticancer efficacy of this compound in a mouse model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings.

Research Findings on Neuroprotection

Another study focused on the neuroprotective effects of this compound using a rat model of Parkinson's disease induced by MPTP. Treatment with the compound resulted in improved motor function and reduced dopaminergic neuron loss, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

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